Benzyl 4-(benzyloxy)-3-hydroxybenzoate
Description
Benzyl 4-(benzyloxy)-3-hydroxybenzoate is a benzoic acid derivative featuring a benzyl ester group at the carboxylic acid position (C-1), a benzyl ether substituent at the C-4 position, and a hydroxyl group at C-3. This compound belongs to a class of aromatic esters with applications in organic synthesis, pharmaceutical intermediates, and materials science. The presence of dual benzyl groups enhances lipophilicity, while the hydroxyl group introduces hydrogen-bonding capability, influencing solubility and reactivity.
Properties
Molecular Formula |
C21H18O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
benzyl 3-hydroxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C21H18O4/c22-19-13-18(21(23)25-15-17-9-5-2-6-10-17)11-12-20(19)24-14-16-7-3-1-4-8-16/h1-13,22H,14-15H2 |
InChI Key |
VJEWLMHAPKBHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at C-3 (hydroxy vs. methoxy) and ester groups (benzyl vs. methyl).
Table 1: Comparative Analysis of Structural Analogs
Physicochemical Properties
- Solubility : The target compound’s hydroxyl group improves water solubility compared to its methoxy analog (e.g., Benzyl 4-(benzyloxy)-3-methoxybenzoate), though both remain largely hydrophobic due to dual benzyl groups. The carboxylic acid analog (4-(benzyloxy)-3-hydroxybenzoic acid) exhibits higher aqueous solubility at physiological pH .
- Melting Points : While specific data for the target compound is unavailable, analogs like Benzyl 4-benzyloxy-2-hydroxy-3-formyl-6-methylbenzoate (compound 9, ) show melting points influenced by substituents (e.g., formyl groups lower melting points).
- Reactivity : The hydroxyl group in the target compound facilitates nucleophilic reactions (e.g., alkylation, acylation), whereas methoxy groups are less reactive. Esters with methyl groups (e.g., Methyl 4-benzyloxy-3-methoxybenzoate) undergo faster hydrolysis than benzyl esters .
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